N,N-Diethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
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Overview
Description
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-(3-piperidinyl)-1-ethanone, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are the subject of ongoing research.
Comparison with Similar Compounds
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine: This compound has the piperidine ring substituted at a different position.
N,N-Diethyl-2-(3-pyrrolidinyl)-1-ethanamine: This compound has a pyrrolidine ring instead of a piperidine ring.
Each of these compounds has unique properties and applications, making N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride distinct in its own right.
Properties
CAS No. |
1220030-40-9 |
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Molecular Formula |
C11H25ClN2 |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
N,N-diethyl-2-piperidin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H24N2.ClH/c1-3-13(4-2)9-7-11-6-5-8-12-10-11;/h11-12H,3-10H2,1-2H3;1H |
InChI Key |
SGRBUDSALHUAFY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1CCCNC1.Cl.Cl |
Canonical SMILES |
CCN(CC)CCC1CCCNC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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